A Technical Guide to the Solubility of 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one in DMSO and Polar Aprotic Solvents
A Technical Guide to the Solubility of 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one in DMSO and Polar Aprotic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of the compound 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one, a molecule of interest in medicinal chemistry and drug discovery. Given the critical role of solubility in ensuring the efficacy and reliability of in vitro and in vivo studies, this document delves into the theoretical and practical aspects of its dissolution in dimethyl sulfoxide (DMSO) and other polar aprotic solvents. This guide offers a predictive analysis of the compound's solubility based on its structural features, a discussion of solvent-solute interactions, and detailed, field-proven protocols for the empirical determination of its solubility. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reproducible data for drug development pipelines.
Introduction: The Criticality of Solubility in Preclinical Research
The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition. For many organic molecules, including 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one, organic solvents are indispensable for creating concentrated stock solutions for high-throughput screening and other biological assays. Among these, dimethyl sulfoxide (DMSO) is a preeminent choice due to its remarkable capacity to dissolve a wide array of both polar and nonpolar compounds.[1][2] Understanding the solubility of a compound in DMSO and other polar aprotic solvents is, therefore, a foundational step in its preclinical evaluation.
Physicochemical Profile and Solubility Prediction
The molecular structure of 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one offers valuable insights into its likely solubility behavior.
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Molecular Structure:
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Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[3]
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Ether Linkage (-O-): The two ether linkages also introduce polarity and can accept hydrogen bonds.
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Aromatic Rings: The presence of two phenyl rings contributes to the molecule's nonpolar character, which can limit aqueous solubility but is generally well-tolerated by DMSO.
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Butyl Chain (-C4H9): The alkyl chain is nonpolar and will influence the overall lipophilicity of the molecule.
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Solubility Prediction: Based on the principle of "like dissolves like," the presence of both polar functional groups and significant nonpolar regions suggests that 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one will exhibit good solubility in polar aprotic solvents like DMSO. These solvents can effectively solvate both the polar and nonpolar parts of the molecule.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar aprotic solvent with a large dielectric constant and a significant dipole moment.[4] Its ability to act as a strong hydrogen bond acceptor makes it an excellent solvent for a wide range of organic compounds.
Mechanism of Dissolution in DMSO
The dissolution of 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one in DMSO is driven by favorable intermolecular interactions. The partially positive sulfur atom of DMSO interacts with the electron-rich oxygen atoms of the ketone and ether groups in the solute. Simultaneously, the partially negative oxygen atom of DMSO interacts with any partial positive charges on the solute. The methyl groups of DMSO contribute to van der Waals interactions with the nonpolar aromatic rings and the butyl chain.
Solubility in Other Polar Aprotic Solvents
While DMSO is the most common, other polar aprotic solvents may be considered for specific applications. These solvents share the characteristic of having a significant dipole moment but lack O-H or N-H bonds for hydrogen donation.[4][5]
Table 1: Properties of Common Polar Aprotic Solvents
| Solvent | Dielectric Constant (at 20°C) | Dipole Moment (D) | Boiling Point (°C) |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 3.96 | 189 |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 153 |
| Acetonitrile (ACN) | 37.5 | 3.92 | 82 |
| Acetone | 20.7 | 2.88 | 56 |
The choice of solvent can influence not only solubility but also the stability of the compound and its performance in downstream assays. For instance, while DMF is also a powerful solvent, it is less commonly used for cell-based assays due to higher potential toxicity compared to DMSO.[2]
Experimental Determination of Solubility
Given the absence of published quantitative solubility data for 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one, empirical determination is necessary. The following protocols are adapted from established methodologies in drug discovery.[1][6]
Protocol for Determining Maximum Solubility in DMSO
This protocol aims to determine the maximum concentration of the compound that can be dissolved in DMSO at room temperature.
Materials:
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1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one
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Anhydrous DMSO
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Vortex mixer
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Centrifuge
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Calibrated analytical balance
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Micropipettes
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2 mL microcentrifuge tubes
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High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer
Procedure:
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Preparation of a Supersaturated Solution:
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Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.
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Add a small, precise volume of DMSO (e.g., 100 µL).
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Vortex the mixture vigorously for 2-3 minutes. If the compound dissolves completely, incrementally add more pre-weighed compound until a precipitate is observed.[1]
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Equilibration:
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Incubate the supersaturated solution at room temperature for 24 hours to allow it to reach equilibrium. Mix periodically.[1]
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Separation of Undissolved Solid:
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Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[1]
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Quantification of Solubilized Compound:
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Carefully transfer a known volume of the clear supernatant to a new tube.
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Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble.
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Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.[1]
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Calculate the original concentration in the DMSO supernatant, which represents the maximum solubility.
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Workflow for Solubility Determination
Caption: A typical serial dilution scheme from a DMSO stock solution for cell-based assays.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated solubility data, the following practices are essential:
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Purity of Compound: The purity of 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one should be confirmed by an appropriate analytical method (e.g., HPLC, NMR) before solubility studies. Impurities can significantly affect solubility measurements.
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Anhydrous Solvent: DMSO is hygroscopic and can absorb water from the atmosphere. [2]Use anhydrous DMSO to avoid the influence of water on the solubility of a hydrophobic compound.
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Equilibrium: Allowing the solution to equilibrate for an adequate period (e.g., 24 hours) is crucial for determining the thermodynamic solubility.
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Validated Analytical Method: The method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, and precision.
Conclusion
While a specific numerical value for the solubility of 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one in DMSO and other polar aprotic solvents is not documented in publicly available literature, this guide provides the theoretical foundation and practical methodologies for its determination. Based on its chemical structure, the compound is predicted to have good solubility in DMSO. By following the detailed protocols outlined, researchers can generate reliable and reproducible solubility data, a critical parameter for advancing the compound through the drug discovery and development process.
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